(E)-ethyl 3-(benzyloxy)acrylate physical properties and appearance
(E)-ethyl 3-(benzyloxy)acrylate physical properties and appearance
Technical Guide: (E)-Ethyl 3-(benzyloxy)acrylate
Introduction
(E)-Ethyl 3-(benzyloxy)acrylate is an α,β-unsaturated ester that serves as a valuable building block in organic synthesis. Its structure, featuring a reactive acrylate moiety and a protective benzyl group, makes it a versatile intermediate for the synthesis of complex molecules, including pharmaceutical agents and natural products. The stereochemistry of the trans (E) double bond is crucial for its reactivity and the subsequent stereochemistry of its derivatives. This guide provides a detailed overview of its core physical properties, appearance, and essential technical data relevant to its application in a research and development setting.
Compound Identification and Core Properties
Accurate identification is paramount for regulatory compliance, safety, and experimental reproducibility. The fundamental identifiers and physicochemical properties of (E)-ethyl 3-(benzyloxy)acrylate are summarized below.
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 168846-45-5 | [1][2][3] |
| Molecular Formula | C₁₂H₁₄O₃ | [1][2][4] |
| Molecular Weight | 206.24 g/mol | [2][3][4][5] |
| Synonyms | Ethyl (E)-3-(benzyloxy)acrylate | [2][4] |
| InChI Key | YDELNQUDLFIEOJ-CMDGGOBGSA-N |[2][4] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Physical Form | Liquid or viscous liquid | [2] |
| Color | Pale-yellow to Yellow-brown | |
| Purity | Typically ≥95% or ≥97% | [1][2] |
| Storage Temperature | Room temperature, sealed in dry conditions | [2] |
| Boiling Point | No data available |[6] |
Appearance and Physical State
(E)-Ethyl 3-(benzyloxy)acrylate is typically supplied as a pale-yellow to yellow-brown liquid. Some suppliers may also describe it as a liquid or a viscous liquid, indicating that its viscosity can be significant at room temperature.[2] Due to the acrylate functional group, it is susceptible to polymerization, especially when exposed to light, heat, or upon the depletion of inhibitors.[7][8] Therefore, proper storage in a cool, dark, and dry place is essential to maintain its chemical integrity.[2]
Structural Elucidation: Spectroscopic Data
¹H NMR Spectroscopy (Proton NMR)
The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl, vinyl, and benzyl protons.
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Ethyl Group: An ethyl ester will exhibit a triplet at approximately 1.2-1.3 ppm (3H, -CH₃) and a quartet around 4.1-4.2 ppm (2H, -OCH₂-). This characteristic pattern arises from the coupling between the methyl and methylene protons.
-
Vinyl Protons: The two protons on the C=C double bond are diastereotopic. The proton on the carbon adjacent to the ester (α-proton) will appear as a doublet around 5.8-6.4 ppm. The proton on the carbon adjacent to the benzyloxy group (β-proton) will be further downfield, appearing as a doublet around 7.5-7.7 ppm. The large coupling constant (J ≈ 15-16 Hz) between these two protons is the definitive indicator of the (E) or trans stereochemistry.[9][10]
-
Benzyl Group: The benzylic methylene protons (-OCH₂Ph) will appear as a singlet around 5.1-5.2 ppm (2H). The aromatic protons of the phenyl ring will appear as a multiplet in the range of 7.2-7.4 ppm (5H).
¹³C NMR Spectroscopy (Carbon NMR)
The carbon spectrum provides complementary information for structural confirmation.
-
Ester Carbonyl: The ester carbonyl carbon is expected to resonate at approximately 166-167 ppm.[10]
-
Vinyl Carbons: The two sp² carbons of the acrylate double bond will appear in the olefinic region, typically between 115 and 145 ppm.
-
Ethyl Group Carbons: The -OCH₂- carbon will be around 60 ppm, and the -CH₃ carbon will be upfield at approximately 14 ppm.[10]
-
Benzyl Group Carbons: The benzylic -CH₂- carbon is expected around 70 ppm. The aromatic carbons will appear between 127-136 ppm, with the ipso-carbon (the one attached to the methylene group) being distinct.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.
-
C=O Stretch: A strong, sharp absorption band between 1710-1730 cm⁻¹ is characteristic of the α,β-unsaturated ester carbonyl group.
-
C=C Stretch: A peak around 1640 cm⁻¹ corresponds to the carbon-carbon double bond of the acrylate.
-
C-O Stretches: Strong bands in the region of 1100-1300 cm⁻¹ will be present, corresponding to the C-O stretching of the ester and ether linkages.
-
Aromatic C-H Bending: Out-of-plane bending vibrations for the monosubstituted benzene ring will appear in the 690-770 cm⁻¹ region.
Synthesis and Purification Workflow
A common and efficient method for synthesizing (E)-α,β-unsaturated esters like (E)-ethyl 3-(benzyloxy)acrylate is the Horner-Wadsworth-Emmons (HWE) reaction . This reaction offers excellent stereoselectivity for the (E)-isomer.
Conceptual Workflow: Horner-Wadsworth-Emmons Synthesis
The diagram below outlines the logical flow for the synthesis and subsequent purification of the target compound.
Caption: Horner-Wadsworth-Emmons synthesis and purification workflow.
Detailed Experimental Protocol (Generalized)
-
Phosphonate Ylide Formation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Argon), add triethyl phosphonoacetate (1.0 eq) dropwise.
-
Causality: The strong base (NaH) deprotonates the α-carbon of the phosphonate ester, generating the stabilized phosphonate ylide (anion), which is the key nucleophile for the reaction. Anhydrous conditions are critical as NaH reacts violently with water.
-
-
Aldehyde Addition: After stirring the mixture for 30-60 minutes at 0 °C, add benzyloxyacetaldehyde (1.2 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours or until TLC analysis indicates complete consumption of the limiting reagent.
-
Aqueous Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Causality: The quench neutralizes the excess base and protonates any remaining anionic species, making the mixture safe to handle and facilitating extraction.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Self-Validation: Fractions are collected and analyzed by TLC. Fractions containing the pure product (as determined by a single spot at the correct Rf value) are combined and concentrated to yield the final product. The structure and purity are then confirmed by spectroscopic methods (NMR, IR).
-
Safety, Handling, and Storage
While a specific safety data sheet for (E)-ethyl 3-(benzyloxy)acrylate is not detailed in the search results, general precautions for handling acrylate esters should be strictly followed due to their potential for irritation, sensitization, and polymerization.[11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13][14]
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[7][13]
-
Handling: Avoid contact with skin and eyes.[7] Keep away from heat, sparks, open flames, and other ignition sources.[11] Grounding of equipment is recommended to prevent static discharge.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and dark place.[2] Ensure the container is stored under an air atmosphere, as the presence of oxygen is often required for polymerization inhibitors (like MEHQ, which is common in acrylates) to function effectively.[15][16][17]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[13]
GHS Hazard Information (Inferred from related acrylates): Based on related acrylate compounds, it may carry GHS pictograms such as GHS07 (Exclamation Mark) for skin/eye irritation and as a potential sensitizer.[2] It is crucial to consult the supplier-specific Safety Data Sheet (SDS) for definitive hazard information.
References
-
BASF. (2025, November 20). Safety data sheet - ETHYL ACRYLATE. Retrieved February 24, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 24, 2026, from a source linked to [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved February 24, 2026, from a source linked to [Link]
-
University of Wisconsin. (n.d.). NMR: Novice Level, Spectrum 17. Retrieved February 24, 2026, from [Link]
-
Kiper, R. A. (n.d.). Properties of substance: ethyl acrylate. Retrieved February 24, 2026, from [Link]
-
ILO and WHO. (2021). ICSC 0267 - ETHYL ACRYLATE. Retrieved February 24, 2026, from [Link]
-
Wikipedia. (n.d.). Ethyl acrylate. Retrieved February 24, 2026, from [Link]
-
Occupational Safety and Health Administration. (2020, December 28). ETHYL ACRYLATE. Retrieved February 24, 2026, from [Link]
-
Basic Acrylic Monomer Manufacturers, Inc. (n.d.). Ethyl Acrylate (EA). Retrieved February 24, 2026, from [Link]
-
Organic Syntheses. (n.d.). ETHYL α-(HYDROXYMETHYL)ACRYLATE. Retrieved February 24, 2026, from [Link]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. (2017, November 20). Ethyl(E)-3-(4-methoxyphenyl)acrylate. Retrieved February 24, 2026, from [Link]
-
INCHEM. (n.d.). ICSC 0267 - ETHYL ACRYLATE. Retrieved February 24, 2026, from [Link]
-
NIST. (n.d.). Ethyl benzoylacetate. Retrieved February 24, 2026, from [Link]
- Zhang, L., Wang, S.-Q., & Yu, X. (2007). Ethyl 3-(1,3-benzodioxol-5-yl)acrylate.
-
SpectraBase. (n.d.). Ethylacrylate - Optional[FTIR] - Spectrum. Retrieved February 24, 2026, from [Link]
-
Synthomer. (2020, September 22). ETHYL ACRYLATE BIO BASED STABILIZED. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (2025, August 9). Synthesis and Radical Copolymerization of Ethyl Acrylate and Butyl Acrylate with N-[4-N'-(Phenylamino-carbonyl) phenyl] maleimide. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (2025, October 14). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. Retrieved February 24, 2026, from [Link]
Sources
- 1. (E)-Ethyl 3-(benzyloxy)acrylate | CymitQuimica [cymitquimica.com]
- 2. (E)-Ethyl 3-(benzyloxy)acrylate | 168846-45-5 [sigmaaldrich.com]
- 3. (E)-Ethyl 3-(benzyloxy)acrylate | CymitQuimica [cymitquimica.com]
- 4. (E)-ethyl 3-(benzyloxy)acrylate [sigmaaldrich.com]
- 5. (E)-ethyl 3-(benzyloxy)acrylate [sigmaaldrich.com]
- 6. 127762-22-5|(E)-3-(Benzyloxy)acrylic acid|BLD Pharm [bldpharm.com]
- 7. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 8. ICSC 0267 - ETHYL ACRYLATE [inchem.org]
- 9. rsc.org [rsc.org]
- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: Ethyl(E)-3-(4-methoxyphenyl)acrylate [orgspectroscopyint.blogspot.com]
- 11. download.basf.com [download.basf.com]
- 12. ICSC 0267 - ETHYL ACRYLATE [chemicalsafety.ilo.org]
- 13. chemicalbook.com [chemicalbook.com]
- 14. angenechemical.com [angenechemical.com]
- 15. chemicals.basf.com [chemicals.basf.com]
- 16. jamorin.com [jamorin.com]
- 17. arkema.com [arkema.com]
